![molecular formula C11H6Cl2N4 B3429079 6-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 7190-81-0](/img/structure/B3429079.png)
6-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
“6-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine” is a heterocyclic organic compound. It belongs to the class of compounds known as triazolopyridazines . These compounds contain a triazole ring fused to a pyridazine ring . Triazoles are nitrogenous heterocyclic compounds that have a wide range of applications as synthetic intermediates and promising pharmaceuticals .
Synthesis Analysis
While the specific synthesis process for this compound is not available, triazolopyridazines can be synthesized through various methods. One common method involves the reaction of a triazole with a pyridazine in the presence of a catalyst .Scientific Research Applications
Medicinal Chemistry
This compound and its derivatives have been used in medicinal chemistry . They have been described as having potential applications in c-Met inhibition or GABA A modulating activity .
Fluorescent Probes
These heterocycles have been used as fluorescent probes . Fluorescent probes are used in various fields, including biology and chemistry, for detecting specific components or conditions.
Structural Units of Polymers
The compound has been used as structural units of polymers . Polymers with these structural units could have unique properties and potential applications in various fields.
Anti-Inflammatory Drugs
Derivatives of this compound have been described as anti-inflammatory drugs . They could be used for treating conditions caused by inflammation.
Hypotensive Drugs
These compounds have been used as hypotensive drugs . They could be used for treating high blood pressure.
Hypoglycemic Drugs
The compound and its derivatives have been described as hypoglycemic drugs . They could be used for managing diabetes by lowering blood sugar levels.
Antipyretic Drugs
These compounds have been used as antipyretic drugs . They could be used for reducing fever.
Analgesic Drugs
Derivatives of this compound have been described as analgesic drugs . They could be used for relieving pain.
Mechanism of Action
Target of Action
This compound belongs to the class of [1,2,4]triazolo[4,3-b]pyridazine, which has been reported to exhibit a variety of pharmacological properties .
Mode of Action
Compounds in the [1,2,4]triazolo[4,3-b]pyridazine class have been reported to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been reported to influence a variety of biochemical pathways .
Result of Action
Related compounds have been reported to exhibit a variety of biological activities .
properties
IUPAC Name |
6-chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N4/c12-8-3-1-7(2-4-8)11-15-14-10-6-5-9(13)16-17(10)11/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKQKNWMRZMYDFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501190524 | |
Record name | 6-Chloro-3-(4-chlorophenyl)-1,2,4-triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501190524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
CAS RN |
7190-81-0 | |
Record name | 6-Chloro-3-(4-chlorophenyl)-1,2,4-triazolo[4,3-b]pyridazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7190-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-3-(4-chlorophenyl)-1,2,4-triazolo[4,3-b]pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501190524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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